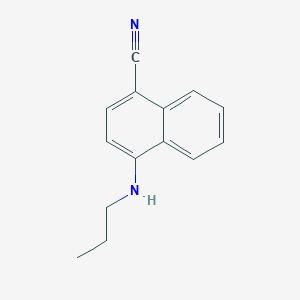
4-(Propylamino)-1-naphthonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(propylamino)naphthalene-1-carbonitrile is an organic compound with the molecular formula C14H14N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propylamino)naphthalene-1-carbonitrile typically involves the reaction of 4-bromo-1-naphthalenecarbonitrile with propylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the bromine atom with the propylamino group, resulting in the formation of 4-(propylamino)naphthalene-1-carbonitrile.
Industrial Production Methods
While specific industrial production methods for 4-(propylamino)naphthalene-1-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-(propylamino)naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride (AlCl3), and an appropriate electrophile, such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(propylamino)naphthalene-1-nitrocarbonitrile
Reduction: 4-(propylamino)naphthalene-1-amine
Substitution: 4-(propylamino)-2-bromo-1-naphthalenecarbonitrile (for bromination)
科学研究应用
4-(propylamino)naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in fluorescence studies due to its aromatic structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which 4-(propylamino)naphthalene-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding or π-π stacking. The nitrile group can act as an electrophile, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Naphthalenecarbonitrile: Lacks the propylamino group, making it less versatile in chemical reactions.
4-Amino-1-naphthalenecarbonitrile: Contains an amino group but lacks the propyl chain, affecting its solubility and reactivity.
4-(methylamino)naphthalene-1-carbonitrile: Similar structure but with a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
4-(propylamino)naphthalene-1-carbonitrile is unique due to the presence of both a propylamino group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
4-(propylamino)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C14H14N2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,16H,2,9H2,1H3 |
InChI 键 |
NHXVWJUXXWAXMR-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC=C(C2=CC=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





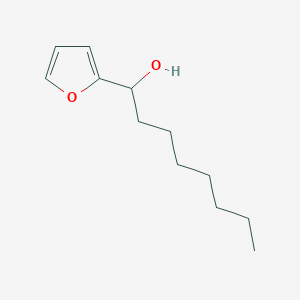
![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
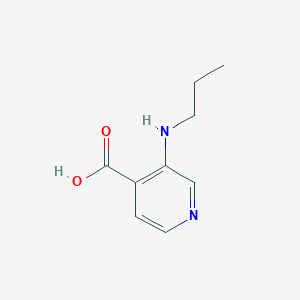
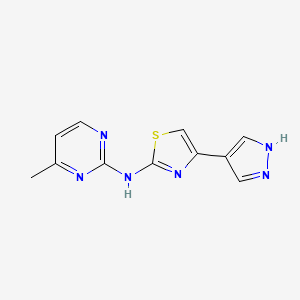
![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
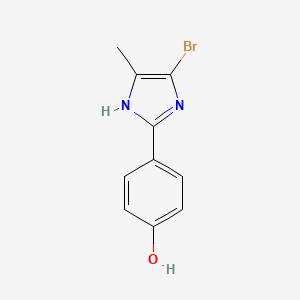
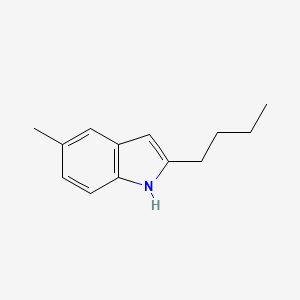
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
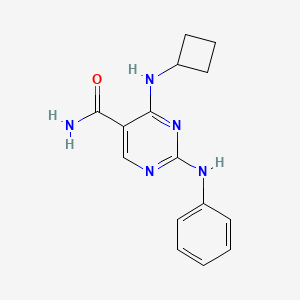
![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
